4-Nitrophenyl 2,2-diethoxypropanoate
Description
4-Nitrophenyl 2,2-diethoxypropanoate is an ester derivative of 4-nitrophenol, characterized by a propanoate backbone substituted with two ethoxy groups. 4-Nitrophenyl esters are widely employed in biochemical and catalytic studies due to the chromogenic properties of the 4-nitrophenol moiety, which releases a yellow-colored product upon hydrolysis, detectable via spectrophotometry . The diethoxypropanoate group likely enhances solubility in organic solvents or modulates hydrolysis kinetics compared to simpler esters like phosphate or methyl ethers. Such esters are critical in probing enzymatic mechanisms, catalytic processes, and reaction dynamics .
Properties
CAS No. |
108818-40-2 |
|---|---|
Molecular Formula |
C13H17NO6 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
(4-nitrophenyl) 2,2-diethoxypropanoate |
InChI |
InChI=1S/C13H17NO6/c1-4-18-13(3,19-5-2)12(15)20-11-8-6-10(7-9-11)14(16)17/h6-9H,4-5H2,1-3H3 |
InChI Key |
VMVPJQBVIUWSPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- Cytotoxicity Gaps: While 4-nitrophenylthio-metal complexes show anticancer activity , analogous esters like this compound lack reported biomedical data, indicating a research gap.
- Isotopic Labeling: Deuterated 4-nitrophenol (4-Nitrophenol-d4) in suggests utility in mechanistic studies, though deuterated esters remain unexplored .
Preparation Methods
Table 1: Comparison of Direct Esterification vs. Activated Ester Methods
| Parameter | Direct Esterification | Activated Ester |
|---|---|---|
| Yield | 50–70% | 60–65% |
| Reaction Time | 12–24 hours | 2–4 hours |
| Catalyst | H₂SO₄/PTSA | Pyridine |
| Scalability | Moderate | High |
| Moisture Sensitivity | Low | High |
Alternative Pathway: Ketalization-Hydrolysis Sequence
A novel approach involves ketalization of α-keto esters followed by hydrolysis (Scheme 2). Starting from ethyl 2-nitroacetate, titanium tetrachloride and triethyl orthoformate mediate ketal formation, yielding ethyl 2-amino-3,3-diethoxypropionate. Subsequent hydrolysis under acidic conditions generates diethoxypropanoic acid, which is esterified with 4-nitrophenol.
Advantages:
-
Avoids hazardous acid chlorides.
-
Enables stereochemical control via chiral auxiliaries.
Challenges:
Industrial-Scale Production Considerations
For large-scale synthesis, safety and cost-efficiency dictate protocol choices. Key considerations include:
-
Solvent Selection: Replacing DCM with toluene reduces toxicity and improves recyclability.
-
Catalyst Recovery: Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse across batches.
-
Cooling Systems: Brine/dry-ice baths (−16°C) offer safer temperature control compared to organic solvent baths.
A pilot-scale study demonstrated that continuous-flow reactors enhance mixing and heat transfer, achieving 85% conversion in 30 minutes.
Analytical Characterization and Quality Control
Rigorous characterization ensures product integrity:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Nitrophenyl 2,2-diethoxypropanoate, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via esterification between 4-nitrophenol and 2,2-diethoxypropanoic acid derivatives. Optimization involves:
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) improve yields .
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
- Solvent choice : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of nitroaromatic intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Confirm ester linkage (δ 1.2–1.4 ppm for ethoxy CH₃, δ 4.2–4.4 ppm for CH₂) and nitro group (δ 8.2–8.4 ppm for aromatic protons) .
- HPLC : Use C18 columns with UV detection at 254 nm to assess purity (>95% area) .
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 284.1 (calculated for C₁₃H₁₇NO₆) .
Advanced Research Questions
Q. What mechanistic insights exist regarding the reactivity of the ethoxy and nitro groups in this compound under acidic or basic conditions?
- Hydrolysis pathways :
- Acidic conditions : Ethoxy groups undergo slow hydrolysis to form 2,2-dihydroxypropanoic acid derivatives, while the nitro group remains stable .
- Basic conditions : Rapid saponification of the ester bond occurs, releasing 4-nitrophenolate (λₘₐₓ = 400 nm), enabling spectrophotometric quantification .
- Kinetic studies : Use stopped-flow spectrophotometry to measure rate constants (k) under varying pH, correlating with Hammett substituent constants for nitroaromatics .
Q. How can researchers utilize this compound in enzyme inhibition studies or as a biochemical probe?
- Applications :
- Enzyme assays : The compound serves as a chromogenic substrate for esterases or lipases, with 4-nitrophenolate release quantified at 405 nm .
- Inhibitor design : Modify the diethoxypropanoate moiety to mimic natural substrates (e.g., fatty acid esters) and study competitive inhibition kinetics .
- Case study : Compare inhibition efficacy against pancreatic lipase using Lineweaver-Burk plots to differentiate competitive vs. non-competitive mechanisms .
Data Contradiction and Stability Analysis
Q. How should discrepancies in reported hydrolysis rates of this compound be resolved?
- Troubleshooting steps :
Replicate conditions : Ensure identical solvent systems (e.g., 10% DMSO in PBS) and temperature (±0.5°C).
Control for photodegradation : Shield reactions from UV light, as nitro groups are photosensitive .
Validate instrumentation : Calibrate spectrophotometers using 4-nitrophenol standards (ε = 18,300 M⁻¹cm⁻¹ at pH 9.0) .
- Statistical analysis : Apply ANOVA to compare datasets, identifying outliers linked to solvent purity or catalyst residues .
Q. What are the recommended storage conditions to ensure long-term stability of this compound?
- Guidelines :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
